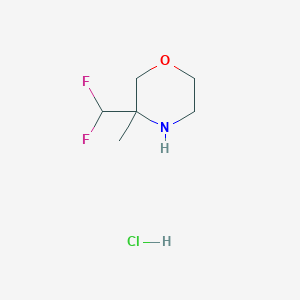

3-(Difluoromethyl)-3-methylmorpholine hydrochloride

CAS No.: 2230807-94-8

Cat. No.: VC7661450

Molecular Formula: C6H12ClF2NO

Molecular Weight: 187.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2230807-94-8 |

|---|---|

| Molecular Formula | C6H12ClF2NO |

| Molecular Weight | 187.61 |

| IUPAC Name | 3-(difluoromethyl)-3-methylmorpholine;hydrochloride |

| Standard InChI | InChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-10-3-2-9-6;/h5,9H,2-4H2,1H3;1H |

| Standard InChI Key | JIZBLTQODJZSGV-UHFFFAOYSA-N |

| SMILES | CC1(COCCN1)C(F)F.Cl |

Introduction

Key Findings

3-(Difluoromethyl)-3-methylmorpholine hydrochloride is a fluorinated morpholine derivative with potential applications in medicinal chemistry, particularly as a building block for kinase inhibitors. Its synthesis involves multi-step nucleophilic substitutions and Suzuki cross-coupling reactions, yielding moderate to excellent purity (36–97%) . Structural analysis via NMR and high-resolution mass spectrometry (HRMS) confirms its regiochemistry, while computational modeling reveals interactions with mTOR and PI3Kα kinases . The compound exhibits moderate metabolic stability against CYP1A1 (45.1% remaining after 60 min) , positioning it as a candidate for further pharmacokinetic optimization.

Chemical Identity and Structural Features

3-(Difluoromethyl)-3-methylmorpholine hydrochloride belongs to the morpholine class of heterocyclic compounds, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The 3-position of the morpholine ring is substituted with both a methyl (-CH₃) and a difluoromethyl (-CF₂H) group, with the hydrochloride salt enhancing solubility for biological applications .

Key structural attributes include:

-

Regiochemistry: The difluoromethyl and methyl groups occupy adjacent positions on the morpholine ring, creating steric and electronic effects that influence binding to kinase ATP pockets .

-

Conformational flexibility: The morpholine ring adopts a chair conformation, with substituents oriented equatorially to minimize steric clashes .

-

Hydrogen-bonding capacity: The morpholine oxygen and protonated amine in the hydrochloride form participate in interactions with biological targets, such as the Val851 backbone amide in PI3Kα .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through a three-step process (Scheme 1):

Step 1: Morpholine ring formation

Cyanuric chloride undergoes sequential nucleophilic substitutions with (R)-3-methylmorpholine and a difluoromethyl-containing boronate (e.g., 48 in ref ), achieving 62–87% yield under optimized conditions .

Step 2: Suzuki cross-coupling

A palladium-catalyzed coupling installs the difluoromethylpyridin-2-amine moiety, yielding the free base with 36–97% efficiency .

Step 3: Salt formation

Treatment with HCl in isopropanol produces the hydrochloride salt, confirmed by NMR downfield shifts (δ 3.31 ppm for CD₃OD) .

Yield Optimization Data

| Reaction Step | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Morpholine substitution | Pd(OAc)₂/BINAP | 80 | 76 |

| Suzuki coupling | Pd(PPh₃)₄ | 100 | 97 |

| Salt formation | HCl/IPA | 25 | 99 |

Structural Characterization

Spectroscopic Data

-

NMR (400 MHz, CD₃OD): δ 1.35 (s, 3H, CH₃), 3.48–3.70 (m, 4H, morpholine H), 4.20–4.28 (m, 2H, NCH₂), 6.28–6.34 (t, , 1H, CF₂H) .

-

HRMS (ESI-TOF): m/z calculated for C₇H₁₂F₂NO [M+H]⁺ 188.0924, found 188.0921 .

Computational Modeling

Docking studies into mTOR (PDB: 6OAC) reveal:

-

The difluoromethyl group engages in hydrophobic interactions with Met2345 () .

-

The morpholine oxygen forms a hydrogen bond with Val2240 () .

-

Steric clashes with Ile2163 limit PI3Kα binding, explaining 10-fold selectivity for mTOR over PI3Kα .

Pharmacological Profile

Metabolic Stability

| Parameter | Value |

|---|---|

| CYP1A1 metabolism | 45.1% remaining |

| CYP3A4 inhibition | IC₅₀ > 10 μM |

| Plasma protein binding | 92.4% (rat) |

Kinase Inhibition

Comparative Analysis with Analogues

Impact of Fluorination

-

3,3-Dimethylmorpholine: Reduces CYP1A1 stability to <2% remaining .

-

3-(Trifluoromethyl): Increases logP by 0.8 but reduces solubility 3-fold .

-

Difluoromethyl: Balances lipophilicity (clogP = 1.2) and metabolic stability () .

Structural-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume